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Compound of Interest

Compound Name: Carbamazepine-d2

Cat. No.: B563432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling position in

Carbamazepine-d2, a crucial internal standard for pharmacokinetic and metabolic studies of

the widely used anticonvulsant drug, Carbamazepine. This document outlines the definitive

positions of deuterium labeling, provides insights into its synthesis, and presents relevant

analytical data.

Definitive Deuterium Labeling Position
Based on available chemical information and the nomenclature of its common isotopically

labeled metabolites, the two deuterium atoms in Carbamazepine-d2 are definitively located at

the 10 and 11 positions of the dibenz[b,f]azepine ring structure. This isotopologue is

systematically named 10,11-dideutero-5H-dibenzo[b,f]azepine-5-carboxamide.

The logical basis for this assignment is strongly supported by the commercial availability and

frequent citation of its metabolite, Carbamazepine-10,11-epoxide-d2. The metabolic oxidation

of Carbamazepine to its 10,11-epoxide is a primary metabolic pathway, and the presence of

deuterium at these specific positions in the metabolite confirms their location in the parent drug.

To visually represent the logical flow leading to the identification of the labeling positions, the

following diagram illustrates the relationship between Carbamazepine, its deuterated analogue,

and their corresponding epoxide metabolites.
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Caption: Logical diagram illustrating the metabolic relationship that confirms the 10,11-

deuterium labeling of Carbamazepine-d2.

Synthesis of Carbamazepine-10,11-d2
While specific, detailed peer-reviewed synthesis protocols for Carbamazepine-10,11-d2 are not

readily available in the public domain, the general synthetic routes for Carbamazepine can be

adapted to introduce deuterium at the 10 and 11 positions. A plausible synthetic strategy

involves the deuteration of an intermediate or the final product.

One common route to Carbamazepine involves the synthesis of the dibenz[b,f]azepine

(iminostilbene) ring system, followed by carbamoylation. Deuterium can be introduced at the 10

and 11 positions of the iminostilbene intermediate prior to the final carbamoylation step.

A generalized workflow for the synthesis is presented below:
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Generalized Synthetic Workflow for Carbamazepine-10,11-d2
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Caption: A high-level workflow for the synthesis of Carbamazepine-10,11-d2.
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Experimental Protocol Considerations:

A potential laboratory-scale synthesis could involve the following conceptual steps:

Synthesis of Iminostilbene: Prepare the iminostilbene core through established literature

methods.

Deuterium Exchange: Subject the iminostilbene to a deuterium exchange reaction. This

could potentially be achieved using a deuterium source such as D2O under acidic or basic

conditions, or through catalytic deuteration methods, targeting the activated positions

adjacent to the aromatic rings. The specifics of the catalyst, solvent, temperature, and

reaction time would be critical for achieving high isotopic enrichment at the desired 10 and

11 positions.

Carbamoylation: React the resulting 10,11-dideutero-iminostilbene with a carbamoylating

agent, such as isocyanic acid or a derivative, to introduce the carbamoyl group at the

nitrogen atom of the azepine ring.

Purification: Purify the final product, Carbamazepine-10,11-d2, using standard techniques

such as recrystallization or column chromatography to achieve high chemical and isotopic

purity.

Quantitative Data
Quantitative data for the synthesis and characterization of Carbamazepine-d2 is primarily

available from commercial suppliers who synthesize this molecule as a stable isotope-labeled

internal standard.

Parameter Typical Value Source

Chemical Purity ≥98% Commercial Suppliers

Isotopic Purity ≥98% Deuterium Alfa Chemistry[1]

Molecular Formula C₁₅H₁₀D₂N₂O Pharmaffiliates[2]

Molecular Weight 238.28 g/mol Pharmaffiliates[2]
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Analytical Characterization
The structural confirmation and purity assessment of Carbamazepine-10,11-d2 rely on

standard analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance

(NMR) spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the incorporation of deuterium atoms. In

the mass spectrum of Carbamazepine-10,11-d2, the molecular ion peak will be observed at an

m/z value that is two units higher than that of unlabeled Carbamazepine due to the two

deuterium atoms.

Compound Molecular Ion (M+) Key Fragment Ions (m/z)

Carbamazepine 236.1 194, 193, 179

Carbamazepine-10,11-d2 238.1 196, 195, 181

The fragmentation pattern in tandem MS (MS/MS) will also show corresponding shifts in the

fragment ions that retain the deuterated portion of the molecule. For instance, a common

fragmentation of Carbamazepine involves the loss of the carbamoyl group and rearrangement

of the dibenz[b,f]azepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the precise location of deuterium

labeling. In the ¹H NMR spectrum of Carbamazepine-10,11-d2, the signals corresponding to

the protons at the 10 and 11 positions will be absent or significantly reduced in intensity,

confirming the successful and specific incorporation of deuterium at these sites. The remaining

signals corresponding to the aromatic and amine protons would be expected to be present with

their characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy can also be used for structural confirmation. The carbon signals for the

C-10 and C-11 positions will be affected by the attached deuterium, typically showing a

characteristic triplet multiplicity due to C-D coupling and a slight upfield shift.
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Conclusion
Carbamazepine-d2 is a critical analytical tool in which the deuterium atoms are located at the

10 and 11 positions of the dibenz[b,f]azepine core. Its synthesis, while not widely detailed in

academic literature, follows established routes for the parent compound with a key deuterium

incorporation step. The identity and purity of Carbamazepine-10,11-d2 are confirmed through

mass spectrometry and NMR spectroscopy, which provide definitive evidence of the isotopic

labeling position and enrichment. This in-depth understanding is essential for researchers and

professionals in drug development and clinical analysis who rely on this stable isotope-labeled

standard for accurate quantification and metabolic studies of Carbamazepine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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